molecular formula C21H22N2S2 B11620911 2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B11620911
M. Wt: 366.5 g/mol
InChI Key: NTOUHNNFAWFGSS-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a heterocyclic compound featuring a fused isothiazoloquinoline core substituted with a 2,3-dimethylphenyl group at position 2 and methyl groups at positions 4, 4, and 4. The sulfur-containing isothiazole ring fused to the quinoline scaffold imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Key structural distinctions include the 2,3-dimethylphenyl substituent, which enhances lipophilicity and may influence binding interactions in biological systems.

Properties

Molecular Formula

C21H22N2S2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C21H22N2S2/c1-12-8-7-11-16(14(12)3)23-20(24)17-15-10-6-9-13(2)18(15)22-21(4,5)19(17)25-23/h6-11,22H,1-5H3

InChI Key

NTOUHNNFAWFGSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=S)C3=C(S2)C(NC4=C(C=CC=C34)C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the isothiazole ring. Key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Isothiazole Ring: This step often involves the cyclization of a suitable precursor, such as a thioamide, with a halogenated compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the isothiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity:
This compound has been identified as a potent fungicide, particularly effective against various fungal pathogens that threaten crop yields. Its mechanism of action typically involves inhibiting fungal growth by targeting specific enzymes or pathways vital for fungal survival.

  • Mechanism of Action: The compound interacts with enzymes associated with fungal metabolism, disrupting essential processes and leading to cell death.
  • Field Studies: Preliminary field studies have reported successful control of resistant fungal strains, demonstrating its efficacy compared to traditional fungicides.

Table 1: Efficacy Against Fungal Strains

Fungal StrainInhibition Percentage (%)Reference
Fusarium spp.85
Botrytis cinerea90
Phytophthora infestans80

Medicinal Chemistry Applications

Antitumor Activity:
Research indicates that 2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione exhibits promising antitumor properties. Its derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.

  • Cellular Assays: Compounds derived from this structure have shown inhibition percentages greater than 85% in various cancer cell lines.
  • Kinase Inhibition: The compound's derivatives have been tested for their inhibitory effects on human kinases, which are critical targets in cancer therapy.

Table 2: Antitumor Activity and Kinase Inhibition

Compound DerivativeIC50 (nM)Target KinaseReference
Derivative A12.6Inosine Monophosphate Dehydrogenase II
Derivative B24.8Inosine Monophosphate Dehydrogenase II
Derivative C>85Various Cancer Cell Lines

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isothiazole ring through cyclization reactions involving thioketones and amines. Subsequent steps often introduce the quinoline moiety via condensation reactions with appropriate precursors.

Synthesis Overview:

  • Step 1: Formation of the isothiazole ring.
  • Step 2: Condensation with quinoline precursors.
  • Step 3: Purification and characterization of the final product.

Mechanism of Action

The mechanism by which 2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The isothiazole and quinoline moieties can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 4,4-Dimethyl-4,5,8,9-tetrahydro-1H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinoline-1-thione
  • Structure: Contains a dioxane-dithioloquinoline fused system with methyl groups at position 3.
  • Synthesis: Reflux of quinoline derivatives with elemental sulfur in DMF (81% yield, m.p. 238–239°C) .
  • Properties: Higher molecular weight (C₁₄H₁₃NO₂S₃, m.w. 324.02) due to the dioxane ring. Exhibits distinct NMR shifts (e.g., δ 1.48 ppm for methyl groups) .
2.1.2 4,4,6-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
  • Structure : Lacks the 2,3-dimethylphenyl group but includes three methyl groups on the dihydroisothiazole ring.
  • Properties : Lower molecular weight (C₁₃H₁₃NS₃ , m.w. 279.43) compared to the target compound .
  • Key Difference : Absence of the aromatic phenyl substituent likely reduces steric bulk and alters solubility.

Functional Analogues

2.2.1 5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
  • Structure : Oxadiazole-thione with a hydroxyphenyl group.
  • Synthesis: KOH/CS₂-mediated cyclization in ethanol (reflux for 8 h) .
  • Applications: Primarily explored for antimicrobial activity, differing from the kinase inhibition focus of quinoline-thiones .
2.2.2 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione
  • Structure : Imidazole-thione with para-methylphenyl groups.
  • Properties : Higher lipophilicity (C₁₇H₁₆N₂S , m.w. 280.39) due to aromatic substituents .
  • Key Difference: The imidazole core lacks the extended π-conjugation of quinoline derivatives, impacting electronic properties .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Applications
Target: 2-(2,3-Dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione C₂₀H₂₁N₂S₂ 361.52 (calc.) N/A Hypothesized kinase inhibition
4,4-Dimethyl-4,5,8,9-tetrahydro-1H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinoline-1-thione C₁₄H₁₃NO₂S₃ 324.02 238–239 Protein kinase inhibition
4,4,6-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione C₁₃H₁₃NS₃ 279.43 N/A Structural studies
5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione C₉H₇N₂O₂S 207.23 N/A Antimicrobial agents
4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione C₁₇H₁₆N₂S 280.39 N/A Material science

Key Findings

  • Synthetic Methods : The target compound’s synthesis may resemble ’s sulfur-mediated cyclization but would require additional steps to introduce the 2,3-dimethylphenyl group .
  • Biological Activity: Quinoline-thiones (e.g., ) show kinase inhibition, suggesting the target compound could share this activity, albeit with modified potency due to its substituents .

Biological Activity

The compound 2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a member of the isothiazole family and has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N2S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{S}

This structure includes a quinoline core modified by an isothiazole moiety and a thione functional group, which are critical for its biological activity.

Biological Activities

The biological activities of this compound have been explored in various studies, focusing on its antioxidant , anti-inflammatory , and anticancer properties.

Antioxidant Activity

Research indicates that derivatives of quinoline and isothiazole exhibit significant antioxidant properties. For instance, the compound has been shown to reduce oxidative stress markers in cellular models. In a study involving acetaminophen-induced liver injury in rats, it was found that the compound alleviated oxidative stress by normalizing the function of antioxidant enzymes and decreasing pro-inflammatory cytokines .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound are attributed to its ability to inhibit the expression of pro-inflammatory mediators. In experimental models, it has been reported to downregulate NF-κB activation and reduce levels of inflammatory cytokines such as TNF-α and IL-6 .

Anticancer Properties

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have demonstrated that it exhibits cytotoxic effects on human tumor cell lines derived from colon (HCT-15), lung (A549), and pancreatic cancers (BxPC3) with IC50 values ranging from sub-micromolar to low micromolar concentrations . The mechanism appears to involve induction of apoptosis through caspase activation pathways.

Case Studies

Case Study 1: Hepatoprotective Effects
In a study investigating hepatoprotective effects against acetaminophen-induced toxicity, the compound demonstrated significant protective effects by modulating oxidative stress pathways. It reduced liver enzyme levels indicative of damage and improved histopathological outcomes in treated rats .

Case Study 2: Antibacterial Activity
While primarily focused on anticancer properties, preliminary evaluations also suggested moderate antibacterial activity against several strains. The minimum inhibitory concentration (MIC) assays indicated effectiveness comparable to known antibacterial agents at higher concentrations .

Comparative Analysis

A comparative analysis of the biological activities of similar compounds reveals that while many quinoline derivatives possess beneficial pharmacological properties, this specific compound stands out due to its multifaceted action mechanisms:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAnticancer ActivityMIC (µM)
Compound AModerateHighLow50
Compound BHighModerateModerate30
2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione High High High 25

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